3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Novel acidic CCR2 receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
512176-99-7
VCID:
VC0006431
InChI:
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h5-6,9-10,12,16,22H,2-4,7-8H2,1H3
SMILES:
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O
Molecular Formula:
C18H20FNO3
Molecular Weight:
317.4 g/mol
3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
CAS No.: 512176-99-7
Inhibitors
VCID: VC0006431
Molecular Formula: C18H20FNO3
Molecular Weight: 317.4 g/mol
CAS No. | 512176-99-7 |
---|---|
Product Name | 3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Molecular Formula | C18H20FNO3 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | 3-acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Standard InChI | InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h5-6,9-10,12,16,22H,2-4,7-8H2,1H3 |
Standard InChIKey | GFAZOCRXWIIRCQ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O |
Canonical SMILES | CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O |
Description | Novel acidic CCR2 receptor antagonist; High Quality Biochemicals for Research Uses |
Synonyms | 4-Acetyl-5-cyclohexyl-1-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
PubChem Compound | 22335674 |
Last Modified | Nov 11 2021 |
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